2-Amino-2-(3-fluorooxetan-3-yl)acetic acid
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Overview
Description
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is a synthetic compound with a molecular formula of C5H8FNO3 and a molecular weight of 149.12 g/mol . This compound features an oxetane ring substituted with a fluorine atom and an amino group attached to an acetic acid moiety. It is a white to off-white powder or crystalline substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorooxetane with glycine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amino alcohols .
Scientific Research Applications
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(oxetan-3-yl)acetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorooxetane: A simpler structure without the amino and acetic acid groups, used as a precursor in synthesis.
Uniqueness
2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the amino group allows for interactions with biological targets .
Properties
Molecular Formula |
C5H8FNO3 |
---|---|
Molecular Weight |
149.12 g/mol |
IUPAC Name |
2-amino-2-(3-fluorooxetan-3-yl)acetic acid |
InChI |
InChI=1S/C5H8FNO3/c6-5(1-10-2-5)3(7)4(8)9/h3H,1-2,7H2,(H,8,9) |
InChI Key |
YXNXOXAHAYIOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(C(=O)O)N)F |
Origin of Product |
United States |
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